

physical and chemical properties of Manzamine A hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Manzamine A hydrochloride

Cat. No.: B3181682

[Get Quote](#)

Manzamine A Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manzamine A, a complex β -carboline alkaloid originally isolated from marine sponges, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of its hydrochloride salt, **Manzamine A hydrochloride**. It details experimental protocols for its isolation, purification, and characterization, as well as for key biological assays. Furthermore, this guide elucidates the signaling pathways through which Manzamine A exerts its effects, supported by visual diagrams to facilitate understanding. The information is presented to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

Manzamine A hydrochloride is a pale yellow solid.^[1] Its core structure is a pentacyclic ring system fused to a β -carboline moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a crucial factor for biological testing.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Manzamine A and its hydrochloride salt.

Property	Value	Reference
Chemical Name	(+)-Manzamine A hydrochloride	[1]
Synonyms	Keramamine A hydrochloride	[2]
Molecular Formula	C ₃₆ H ₄₅ ClN ₄ O	[2][3]
Molecular Weight	585.22 g/mol	[2][3]
Appearance	Pale yellow solid	[1]
Melting Point	>240 °C (decomposition)	[1]
Optical Rotation [α] ^{28D}	+58.4 (c 0.25, CHCl ₃)	[1]
Solubility	DMSO: 5.88 mg/mL (10.05 mM) with sonication	[2][4]
Purity	>98%	[5]
CAS Number	104264-80-4	[2][3]
Source	Marine sponges of the genera Acanthostrongylophora, Haliclona, Xestospongia, and Pellina.	[6][7][8]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of **Manzamine A hydrochloride**.

- ¹H and ¹³C NMR: The NMR spectra of **Manzamine A hydrochloride** are complex due to its intricate polycyclic structure. The spectral data are in agreement with published literature values.[1] The ¹H-NMR spectrum shows characteristic signals for the aromatic protons of the

β -carboline ring system.[8] 2D NMR techniques such as COSY, HMQC, and HMBC are essential for complete signal assignment.[8]

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) typically shows a prominent ion peak corresponding to the protonated molecule $[M+H]^+$ at m/z 549.3588 (calculated for $C_{36}H_{45}N_4O$).[1]
- Infrared (IR) Spectroscopy: The IR spectrum of **Manzamine A hydrochloride** exhibits characteristic absorption bands for OH and NH functionalities.[8]
- Ultraviolet (UV) Spectroscopy: **Manzamine A hydrochloride** displays strong UV absorption due to the presence of the β -carboline moiety.[6]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and key biological assays involving **Manzamine A hydrochloride**.

Isolation and Purification of Manzamine A and Conversion to Hydrochloride Salt

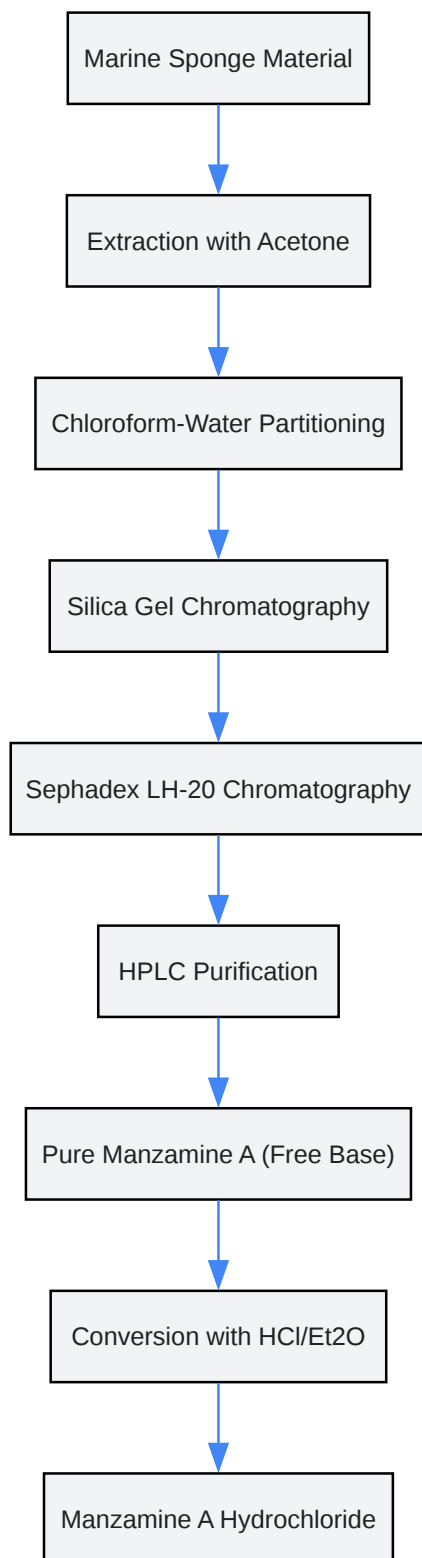
Manzamine A is naturally occurring in several species of marine sponges.[6][7][8]

Protocol:

- Extraction: The sponge material is exhaustively extracted with an organic solvent such as acetone.[9] The resulting extract is then concentrated under reduced pressure.
- Solvent Partitioning: The aqueous acetone concentrate is partitioned with chloroform to separate compounds based on their polarity.[9]
- Chromatographic Purification: The chloroform-soluble fraction is subjected to a series of chromatographic steps for purification. This typically involves:
 - Silica Gel Chromatography: The extract is first passed through a silica gel column, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.[6]

- Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column with a solvent system like chloroform-methanol (1:1).^[6]
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity Manzamine A is often performed using HPLC.
- Conversion to Hydrochloride Salt: To prepare the hydrochloride salt, the purified Manzamine A (the free base) is dissolved in a suitable solvent like dichloromethane (CH_2Cl_2).^[7] A solution of hydrochloric acid in diethyl ether ($\text{HCl}/\text{Et}_2\text{O}$) is then added dropwise while stirring.^[7] The reaction mixture is then dried to yield **Manzamine A hydrochloride**.^[7]
- Recrystallization: The hydrochloride salt can be further purified by recrystallization from a solvent such as methanol to obtain colorless crystals.^[6]

Isolation and Purification Workflow

[Click to download full resolution via product page](#)

Isolation and Purification Workflow

In Vitro Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of **Manzamine A hydrochloride** on cancer cell lines.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2×10^4 cells per well and incubate overnight.[2]
- Treatment: Treat the cells with various concentrations of **Manzamine A hydrochloride** (e.g., 0-40 μ M) for different time points (e.g., 24, 48, and 72 hours).[2]
- MTS Reagent Addition: Add a CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C in a humidified, 5% CO₂ incubator.
- Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[2]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in cells treated with **Manzamine A hydrochloride**.

Protocol:

- Cell Lysis: After treatment with **Manzamine A hydrochloride**, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.
- **Sample Preparation:** Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
- **SDS-PAGE:** Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

In Vivo Antimalarial Activity Assay

This assay evaluates the efficacy of **Manzamine A hydrochloride** in a mouse model of malaria.

Protocol:

- **Animal Model:** Use a suitable mouse strain (e.g., Swiss Webster) infected with the rodent malaria parasite *Plasmodium berghei*.[\[10\]](#)
- **Infection:** Inoculate the mice with *P. berghei*-infected erythrocytes.[\[10\]](#)

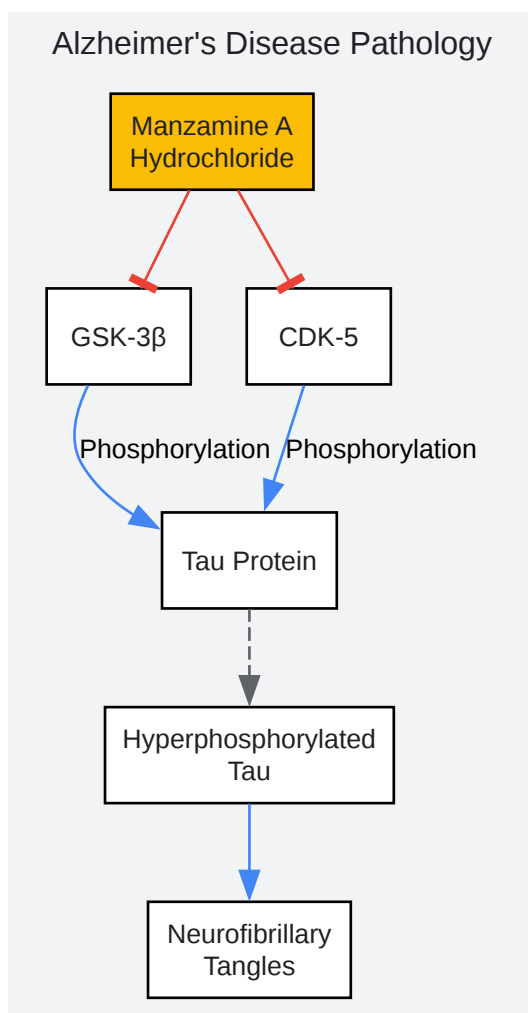
- Treatment: On day 2 post-infection, administer **Manzamine A hydrochloride** to the mice via intraperitoneal injection or oral gavage at different doses (e.g., 50 or 100 $\mu\text{mol/kg}$).^[10] A control group should receive the vehicle only.
- Monitoring Parasitemia: Monitor the percentage of parasitized red blood cells in the mice by examining Giemsa-stained thin blood smears under a microscope at regular intervals.
- Survival Analysis: Record the survival of the mice in each treatment group over a period of time (e.g., 60 days).^[10]
- Data Analysis: Compare the parasitemia levels and survival rates between the **Manzamine A hydrochloride**-treated groups and the control group to determine the in vivo antimalarial activity.

Signaling Pathways

Manzamine A hydrochloride exerts its diverse biological effects by modulating several key signaling pathways.

Inhibition of GSK-3 β and CDK-5

Manzamine A has been identified as an inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β) and Cyclin-Dependent Kinase-5 (CDK-5), two kinases implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.^{[11][12]}

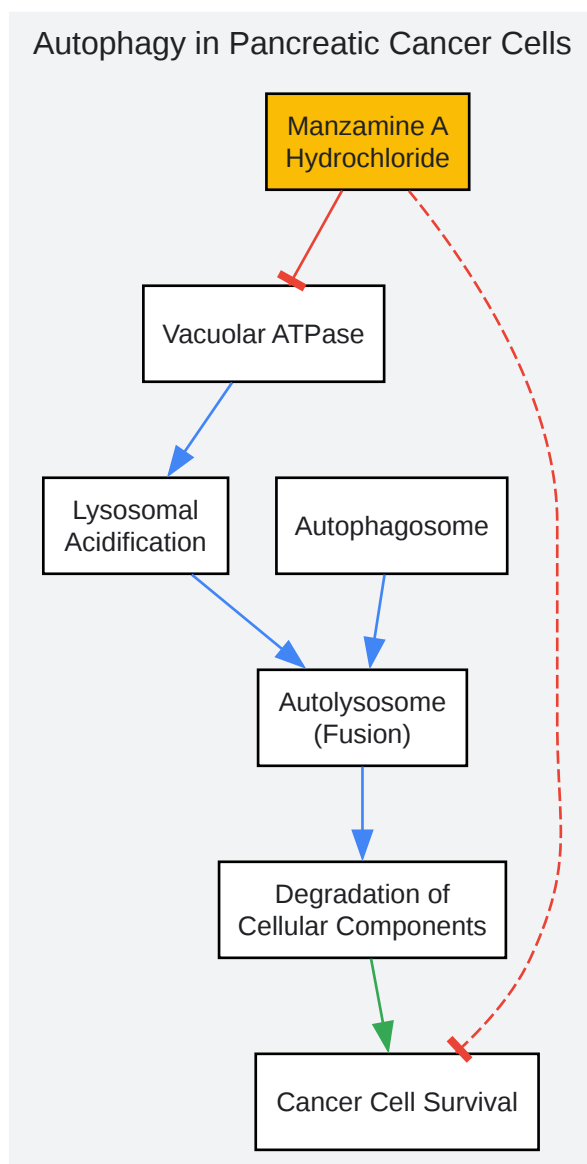


[Click to download full resolution via product page](#)

Inhibition of GSK-3β and CDK-5 by Manzanamine A

Inhibition of Autophagy in Pancreatic Cancer

In pancreatic cancer cells, Manzanamine A targets vacuolar ATPases (V-ATPases), leading to the inhibition of autophagy, a cellular process that can promote cancer cell survival.[8][13]

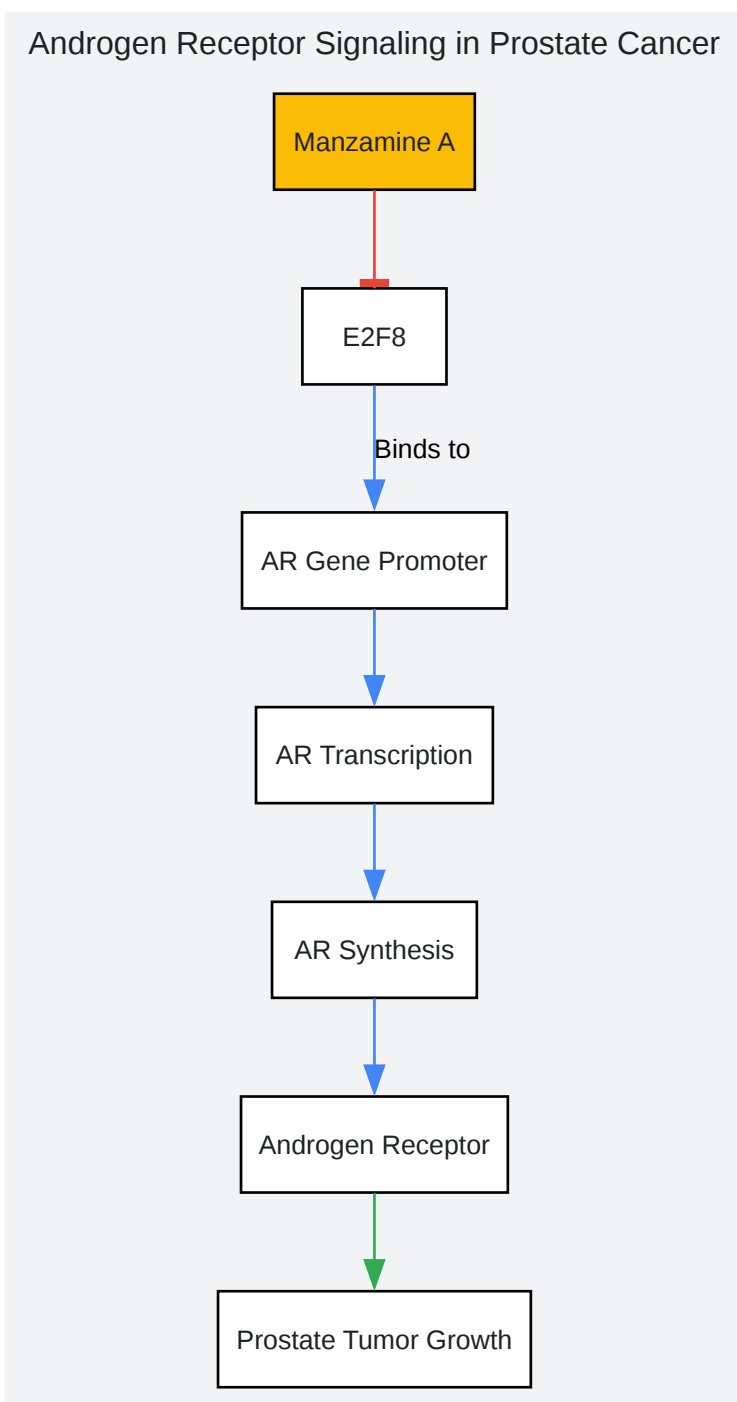


[Click to download full resolution via product page](#)

Manzanine A's Inhibition of Autophagy

Downregulation of Androgen Receptor Signaling in Prostate Cancer

Manzanine A has been shown to inhibit the growth of prostate cancer cells by targeting the transcription factor E2F8, which in turn prevents the synthesis of the androgen receptor (AR).

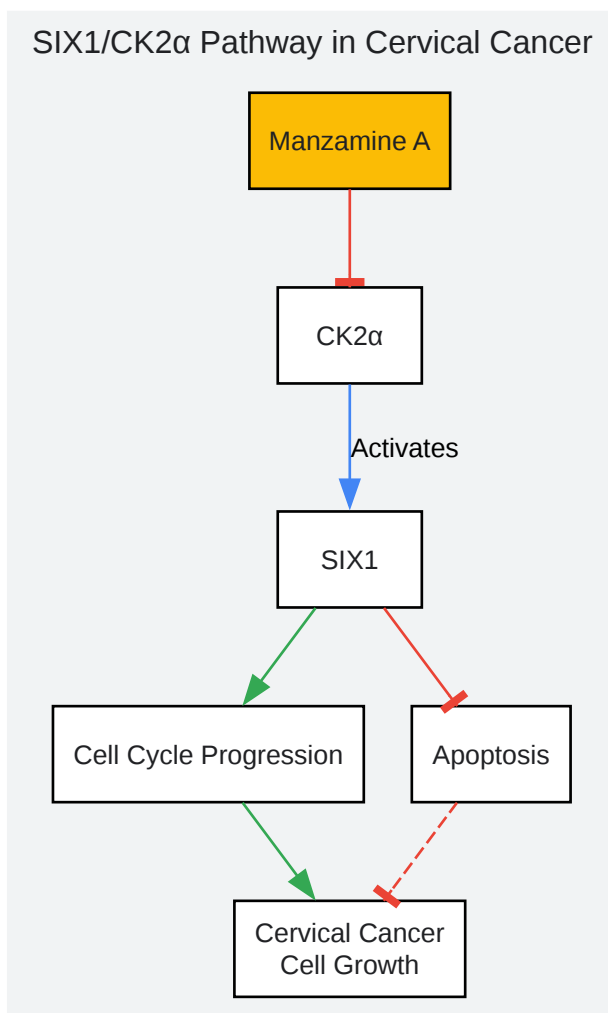


[Click to download full resolution via product page](#)

AR Signaling Inhibition by Manzamine A

Targeting the SIX1/CK2 α Pathway in Cervical Cancer

In cervical cancer, Manzamine A has been found to inhibit cell growth by targeting the SIX1 protein and casein kinase II α (CK2 α), leading to cell cycle arrest and apoptosis.[7]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. THE MANZAMINE ALKALOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manzamine-A Alters In Vitro Calvarial Osteoblast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Manzamine-A Alters In Vitro Calvarial Osteoclast Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive (+)-Manzamine A and (+)-8-Hydroxymanzamine A Tertiary Bases and Salts from Acanthostrongylophora ingens and their Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Manzamine Alkaloids with Activity against Infectious and Tropical Parasitic Diseases from an Indonesian Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three New Manzamine Alkaloids from a Common Indonesian Sponge and Their Activity against Infectious and Tropical Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antimalarial Activity of the Beta-Carboline Alkaloid Manzamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antimalarial activity of the beta-carboline alkaloid manzamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Manzamine A - LKT Labs [lktlabs.com]
- 13. abmole.com [abmole.com]
- To cite this document: BenchChem. [physical and chemical properties of Manzamine A hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181682#physical-and-chemical-properties-of-manzamine-a-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com